molecular formula C7H11N3 B14168640 5-(2-Aminoethyl)pyridin-3-amine

5-(2-Aminoethyl)pyridin-3-amine

Cat. No.: B14168640
M. Wt: 137.18 g/mol
InChI Key: IBKPKYDYGZVLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)pyridin-3-amine is an organic compound with the chemical formula C7H11N3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with ethylenediamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 5-(2-nitroethyl)pyridin-3-amine using a palladium catalyst. This process involves the reduction of the nitro group to an amino group under hydrogen gas pressure. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Aminoethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to act as a ligand, binding to metal ions or enzymes and modulating their activity. In biological systems, it can interact with receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Lacks the additional amino group on the pyridine ring.

    3-Aminopyridine: Contains only one amino group attached to the pyridine ring.

    4-(2-Aminoethyl)pyridine: The aminoethyl group is attached to a different position on the pyridine ring.

Uniqueness

5-(2-Aminoethyl)pyridin-3-amine is unique due to the presence of both an aminoethyl group and an additional amino group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to participate in multiple types of chemical reactions and its versatility as a building block make it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-(2-aminoethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2,8-9H2

InChI Key

IBKPKYDYGZVLRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.